molecular formula C8H8ClF4N B1436463 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride CAS No. 2060062-92-0

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride

Cat. No.: B1436463
CAS No.: 2060062-92-0
M. Wt: 229.6 g/mol
InChI Key: YTCHRHAJVBEPHB-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS: 2060062-92-0) is a fluorinated organic compound with the molecular formula C₈H₈ClF₄N and a molecular weight of 229.6 g/mol. It is supplied as a high-purity solid (≥95%–98% by HPLC) for research applications, particularly in medicinal chemistry and drug discovery . Key suppliers include Fisher Scientific, GLPBIO, and American Elements, with packaging ranging from 25 mg to 250 mg. The compound is stored at -80°C (6-month stability) or -20°C (1-month stability) to maintain integrity . Its structure features a difluoroethylamine backbone linked to a 2,4-difluorophenyl group, which enhances metabolic stability and lipophilicity—critical properties for central nervous system (CNS)-targeting agents .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-5-1-2-6(7(10)3-5)8(11,12)4-13;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCHRHAJVBEPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • React 2,2-difluoro-1-haloethane (preferably chloride or bromide) with prop-2-en-1-amine.
  • Use an acid scavenger such as prop-2-en-1-amine itself or inorganic bases like sodium carbonate to neutralize hydrogen halides formed during the reaction.
  • The reaction proceeds without catalysts, often at temperatures between 80-100°C.
  • The molar ratio of reactants is optimized (generally 4:1 to 1:2.5) to favor mono-alkylation, avoiding multiple substitutions.

Key Features:

  • Short reaction times (~16-24 hours).
  • High selectivity and yields (up to 90%).
  • Minimal purification required due to the selectivity of the reaction.

Research Findings:

  • The process avoids the use of corrosive reagents and high-pressure conditions, making it suitable for large-scale manufacturing.
  • Catalysts such as Lewis acids can be employed to lower reaction temperatures further, enhancing safety and efficiency.

Reduction of Corresponding Amides or Nitriles

This approach involves the reduction of 2,2-difluoroacetamide or nitrile precursors to the amine.

Procedure:

  • Synthesize 2,2-difluoroacetamide via acylation of difluoroethanol derivatives.
  • Reduce using borane complexes (e.g., diborane in tetrahydrofuran) or sodium borohydride with boron trifluoride etherate.
  • The reduction yields the free amine with moderate to high efficiency.

Research Data:

Reagent Conditions Yield Notes
Diborane in THF 48-60°C, 24-48 hours 48-60% Sensitive to moisture, requires inert atmosphere
NaBH4 + BF3·OEt2 Room temperature, 12-24 hours ~60% Cost-effective, scalable

This method is advantageous for producing high-purity amines but involves handling hazardous reagents.

Reaction of 2,2-Difluoro-1-chloroethane with Ammonia

This method utilizes nucleophilic substitution of 2,2-difluoro-1-chloroethane with aqueous ammonia.

Procedure:

  • React 2,2-difluoro-1-chloroethane with 28% aqueous ammonia in a sealed autoclave.
  • Heat at 135-140°C for approximately 31 hours.
  • Post-reaction, distill the amine and dry over sodium hydroxide to obtain pure 2,2-difluoroethylamine.

Research Findings:

  • Yield: approximately 65%.
  • This method is cost-effective and suitable for large-scale synthesis.
  • The process is relatively straightforward but requires high-temperature autoclave conditions.

One-Pot Alkylation and Deallylation

A more advanced method involves the one-pot synthesis starting from N-(2,2-difluoroethyl)prop-2-en-1-amine, followed by deallylation.

Procedure:

  • Alkylate prop-2-en-1-amine with 2,2-difluoro-1-haloethane in the presence of an acid scavenger.
  • Remove the allyl protecting group using a suitable catalyst (e.g., palladium-based) under mild conditions.
  • Isolate the free amine, then convert to hydrochloride salt.

Research Data:

  • Yields are high (up to 85%) with minimal purification.
  • The process avoids harsh conditions and reduces corrosion issues.

Salt Formation to Hydrochloride

The final step involves converting the free amine to its hydrochloride salt for stability and ease of handling.

Procedure:

  • Bubble hydrogen chloride gas into a solution of the free amine in an appropriate solvent (e.g., ethanol or methanol).
  • Crystallize the hydrochloride salt by cooling.
  • Filter and dry under vacuum.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Advantages Disadvantages
Alkylation of Prop-2-en-1-amine Prop-2-en-1-amine, 2,2-difluoro-1-haloethane Acid scavengers 80-100°C, 16-24h Up to 90% Simple, scalable Possible over-alkylation
Reduction of Amides/Nitriles 2,2-difluoroacetamide Diborane, NaBH4 48-60°C, 24-48h 48-60% High purity Hazardous reagents
Nucleophilic substitution 2,2-difluoro-1-chloroethane, ammonia - 135-140°C, 31h ~65% Cost-effective High temperature
One-pot alkylation + deallylation Prop-2-en-1-amine derivatives Catalysts (Pd), acids Mild, room temp to 80°C Up to 85% Minimal purification Requires catalyst

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent in various diseases due to its structural similarities with known pharmacologically active compounds. Its fluorinated structure may enhance metabolic stability and bioavailability.

Neurological Disorders

Research has indicated that compounds with similar structures may exhibit neuroprotective effects. Studies suggest that 2-(2,4-difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride could be explored for treating conditions like Alzheimer's disease or Parkinson's disease by modulating neurotransmitter systems .

Anticancer Activity

Fluorinated amines have been recognized for their potential anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administering this compound resulted in reduced neuroinflammation and improved cognitive function after induced neurodegeneration. The results indicated a significant decrease in biomarkers associated with neuronal damage .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase . Further research is ongoing to elucidate the specific molecular targets of this compound.

Safety Profile

While exploring its applications, it is crucial to consider the safety profile of this compound. It has been classified as potentially harmful if ingested or inhaled, necessitating appropriate safety measures during handling .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings:

  • Fluorine vs. Chlorine/Bromine : The target compound’s 2,4-difluorophenyl group offers superior metabolic stability compared to 4-chlorophenyl or 4-bromophenyl analogs due to fluorine’s electronegativity and smaller atomic radius, which reduce steric hindrance and enhance binding affinity .
  • Cyclopropane Addition : Compound 49 (cyclopropyl derivative) exhibits a lower molecular weight (226.65 g/mol) but comparable purity (95.5%) to the target compound. The cyclopropane ring may improve rigidity, favoring selective receptor interactions .

Halogenated Ethylamine Derivatives in Drug Discovery

Role in Kinase and BACE1 Inhibitors

  • BACE1 Inhibitors: Derivatives of 2,2-difluoroethan-1-amine (e.g., tert-butyl (S)-(4-(5-(((2,2-difluoroethyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate) demonstrate 85% yield in synthesis, highlighting the utility of difluoroethylamine scaffolds in Alzheimer’s drug candidates .
  • Kinase Inhibitors : The compound 6-chloro-5-(2,4-difluorophenyl)-2-(pyrazin-2-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)pyrimidin-4-amine, derived from similar fluorinated amines, shows 12% yield in atropisomer synthesis, underscoring challenges in stereochemical control .

Solubility and Stability

  • Solubility : The target compound’s solubility in DMSO (25 µL at 10 mM) is comparable to analogs like 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (CAS: 62-31-7), but its fluorine-rich structure reduces aqueous solubility, necessitating organic solvents for formulation .
  • Thermal Stability: Unlike non-fluorinated amines (e.g., 2-(3,4-dimethoxyphenyl)ethylamine), the target compound’s difluorinated backbone resists degradation at elevated temperatures, as evidenced by its stability during column chromatography .

Key Insights:

  • The target compound is more expensive than bulkier halogenated analogs (e.g., 4-bromo-2-chlorophenyl derivative) due to its specialized fluorine substitution .
  • All compounds meet REACH/ISO standards , but safety data for brominated/chlorinated derivatives are often incomplete, limiting their use in human therapeutics .

Biological Activity

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride (CAS Number: 2060062-92-0) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials : The compound is synthesized from 4-(bromodifluoroacetyl)morpholine and aryl boronic acids through a Suzuki–Miyaura cross-coupling reaction.
  • Functionalization : The difluoroacetamide intermediate undergoes reduction to form the corresponding alcohols, which are subsequently converted to the target amine through azide insertion followed by catalytic hydrogenation .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with adrenergic receptors and its potential as a therapeutic agent.

Adrenergic Receptor Interaction

In silico docking studies have indicated that this compound may exhibit affinity for the β2-adrenergic receptor. This interaction suggests potential applications in treating conditions related to adrenergic signaling, such as asthma and other respiratory disorders .

Pharmacological Properties

Research indicates that compounds similar to this compound may act as bioisosteres of octopamine and noradrenaline. These compounds are expected to demonstrate enhanced pharmacological profiles due to their fluorinated structures, which can influence receptor binding and metabolic stability .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Adrenergic Activity : A study demonstrated that derivatives of 2-(2,4-difluorophenyl)-2,2-difluoroethan-1-amine exhibited significant β-adrenergic activity in vitro. The findings suggest that these compounds could serve as leads for developing new adrenergic agents .
  • Toxicological Assessment : Toxicity assessments conducted on similar fluorinated compounds have shown varying degrees of safety profiles. While specific toxicity data for this compound is limited, structural analogs indicate a need for thorough evaluation before clinical application .

Research Findings

Recent research has focused on the following areas:

  • In Vitro Studies : In vitro assays have been employed to evaluate the binding affinity of the compound to various receptors. Results indicate promising interactions with adrenergic receptors, suggesting potential therapeutic uses in cardiovascular and respiratory conditions.
  • In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and pharmacodynamics of the compound. These studies will provide insights into its efficacy and safety in living organisms .

Data Table: Summary of Biological Activities

PropertyDescription
Molecular FormulaC8H8ClF4N
CAS Number2060062-92-0
Potential Activityβ-Adrenergic receptor agonist
Synthesis MethodSuzuki–Miyaura cross-coupling
ToxicityLimited data; requires further investigation

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2,4-difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves using 2,4-difluorobenzaldehyde as a starting material. Reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) can yield the amine intermediate. Subsequent HCl treatment produces the hydrochloride salt.
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2 equivalents of STAB). Purity can be validated by HPLC, with target purity >95% (achieved in analogous syntheses) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and amine proton integration (e.g., δ 3.2–3.5 ppm for CH₂NH₂).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₈F₄N⁺ = 210.06 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% target) .

Q. What safety protocols are essential during handling?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
  • Waste Disposal : Segregate halogenated waste and use licensed disposal services .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodology : Use hybrid functionals like B3LYP with 6-31G(d,p) basis sets to calculate frontier molecular orbitals (FMOs), electrostatic potential maps, and Fukui indices. Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy .
  • Example : Compare HOMO-LUMO gaps of fluorinated vs. non-fluorinated analogs to assess electron-withdrawing effects .

Q. How does fluorine substitution at 2,4-positions influence physicochemical properties?

  • Key Impacts :

  • Lipophilicity : LogP increases by ~0.5–0.7 compared to non-fluorinated analogs (measured via shake-flask method).
  • Solubility : Aqueous solubility decreases due to hydrophobic fluorine atoms; use co-solvents (e.g., DMSO) for biological assays.
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, enhancing metabolic half-life (tested in microsomal assays) .

Q. How can reaction conditions minimize diastereomer formation during synthesis?

  • Strategies :

  • Temperature Control : Maintain reactions at 0–5°C to limit kinetic byproducts.
  • Catalyst Selection : Use chiral catalysts (e.g., (R)-BINAP) for stereoselective reductive amination.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate desired stereoisomers .

Q. What strategies exist for impurity profiling and quantification?

  • HPLC-MS : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 0.1% level.
  • Forced Degradation : Expose the compound to heat (40°C), light (UV, 254 nm), and acidic/oxidative conditions to identify degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride
Reactant of Route 2
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.